5-Chloro-4-hydroxy-2H-chromen-2-one
Overview
Description
5-Chloro-4-hydroxy-2H-chromen-2-one is a derivative of coumarin, a naturally occurring organic compound with a distinctive sweet odor. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties. This particular compound, with its chloro and hydroxy functional groups, exhibits unique chemical and biological properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-hydroxy-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis often begins with 4-hydroxycoumarin as the starting material.
Chlorination: The hydroxyl group at the 4-position is substituted with a chlorine atom through a chlorination reaction. This can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-4-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as this compound-3-carboxylic acid.
Reduction: Reduction reactions can lead to the formation of this compound derivatives with different functional groups.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or alcohols are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Derivatives with carboxylic acid groups.
Reduction Products: Derivatives with different functional groups.
Substitution Products: Compounds with various alkyl or aryl groups.
Scientific Research Applications
5-Chloro-4-hydroxy-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential anticoagulant and anti-inflammatory properties, which are being explored for therapeutic applications.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 5-Chloro-4-hydroxy-2H-chromen-2-one exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, coagulation, and microbial growth.
Comparison with Similar Compounds
5-Chloro-4-hydroxy-2H-chromen-2-one is compared with other similar compounds, such as 4-hydroxycoumarin and 7-hydroxycoumarin:
Uniqueness: The presence of the chlorine atom at the 5-position distinguishes it from other coumarin derivatives, contributing to its unique chemical and biological properties.
Similar Compounds: Other coumarin derivatives include 4-hydroxycoumarin, 7-hydroxycoumarin, and 6-methyl-4-hydroxycoumarin.
Biological Activity
5-Chloro-4-hydroxy-2H-chromen-2-one, a derivative of coumarin, exhibits a range of biological activities that make it a subject of interest in pharmacological research. This compound is characterized by its unique structural features, including a chloro and hydroxy group, which contribute to its diverse biological properties.
Overview of Biological Properties
1. Antimicrobial Activity
this compound has demonstrated significant antimicrobial effects against various pathogens. Research indicates that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. For instance, studies have shown that coumarin derivatives exhibit varying degrees of activity against strains such as Escherichia coli and Staphylococcus aureus.
2. Antitubercular Effects
Recent investigations have highlighted the potential antitubercular activity of this compound. In a study assessing its efficacy against Mycobacterium tuberculosis, the compound displayed promising results, inhibiting bacterial growth effectively at concentrations as low as 15 mg/mL. The compound's ability to penetrate human macrophages and suppress M. tuberculosis multiplication further supports its therapeutic potential against tuberculosis .
3. Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, which are involved in the inflammatory response. This activity suggests its potential use in treating inflammatory diseases .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory processes or microbial metabolism, contributing to its antimicrobial and anti-inflammatory effects.
- Signal Pathway Modulation: It can modulate signaling pathways related to inflammation and immune responses, enhancing its therapeutic profile.
Comparative Analysis with Similar Compounds
Compound | Antimicrobial Activity | Anti-inflammatory Activity | Antitubercular Activity |
---|---|---|---|
This compound | Moderate | High | High |
4-Hydroxycoumarin | Low | Moderate | Low |
7-Hydroxycoumarin | Moderate | High | Moderate |
This table illustrates how this compound compares with other coumarin derivatives in terms of various biological activities.
Case Studies and Research Findings
- Antimycobacterial Activity : In a study investigating new coumarin derivatives for their antimycobacterial properties, this compound was found to significantly reduce the viability of M. tuberculosis after exposure for 7 and 14 days at specified concentrations .
- Anti-inflammatory Effects : Another study focused on the anti-inflammatory mechanisms revealed that this compound effectively inhibited leukotriene B4 production in human neutrophils, showcasing its potential as an anti-inflammatory agent .
- Safety Profile : The compound has shown low cytotoxicity against host cells, indicating a favorable safety profile for therapeutic applications .
Properties
IUPAC Name |
5-chloro-4-hydroxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO3/c10-5-2-1-3-7-9(5)6(11)4-8(12)13-7/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAZCJCNBVWFII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70715836 | |
Record name | 5-Chloro-4-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70715836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54311-48-7 | |
Record name | 5-Chloro-4-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70715836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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